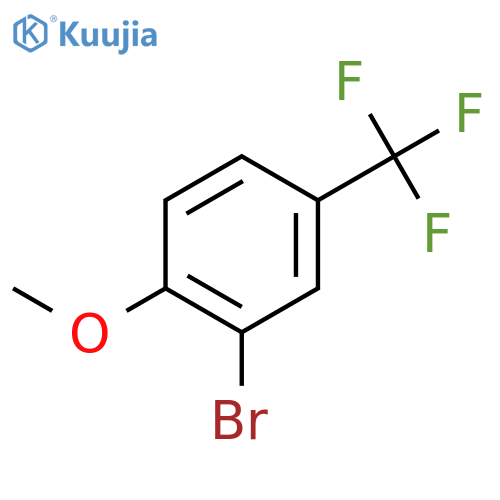

Cas no 402-10-8 (3-Bromo-4-methoxybenzotrifluoride)

402-10-8 structure

商品名:3-Bromo-4-methoxybenzotrifluoride

3-Bromo-4-methoxybenzotrifluoride 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

- 2-Bromo-4-(trifluoromethyl)anisole

- Potassium (3-bromo-4-methoxyphenyl)trifluoroborate

- 2-Brom-4-trifluormethyl-anisol

- 3-Bromo-4-methoxybenzotrifluoride

- 3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene

- 2-Bromo-1-methoxy-4-trifluoromethylbenzene

- SY067598

- 3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethylbromobenzene

- CS-0103375

- AB16111

- MFCD03789249

- DB-204324

- AKOS015956520

- TS-00815

- DTXSID80373709

- SCHEMBL1094342

- A824981

- 3-bromo-4-methoxybenzotrifluoride, AldrichCPR

- 2-bromo-1-methoxy-4-trifluoromethyl-benzene

- 2-Methoxy-5-(trifluoromethyl)bromobenzene

- Benzene, 2-bromo-1-methoxy-4-(trifluoromethyl)-

- 402-10-8

- s11381

-

- MDL: MFCD03789249

- インチ: InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3

- InChIKey: OWUAHASLKZBQTD-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)C(F)(F)F)Br

計算された属性

- せいみつぶんしりょう: 253.95500

- どういたいしつりょう: 253.95541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.6344 g/cm3 (20 ºC)

- ふってん: 90-92 ºC (10 Torr)

- フラッシュポイント: 97.6±11.6 ºC,

- 屈折率: 1.4968 (589.3 nm 20 ºC)

- ようかいど: 極微溶性(0.19 g/l)(25ºC)、

- PSA: 9.23000

- LogP: 3.47650

3-Bromo-4-methoxybenzotrifluoride セキュリティ情報

3-Bromo-4-methoxybenzotrifluoride 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3-Bromo-4-methoxybenzotrifluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B696620-1g |

3-Bromo-4-methoxybenzotrifluoride |

402-10-8 | 1g |

$ 98.00 | 2023-04-18 | ||

| Fluorochem | 010726-5g |

3-Bromo-4-methoxybenzotrifluoride |

402-10-8 | 95% | 5g |

£24.00 | 2022-03-01 | |

| Chemenu | CM193376-500g |

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene |

402-10-8 | 95% | 500g |

$1136 | 2022-06-11 | |

| TRC | B696620-100mg |

3-Bromo-4-methoxybenzotrifluoride |

402-10-8 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Aaron | AR00C9C8-25g |

3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene |

402-10-8 | 97% | 25g |

$64.00 | 2025-01-24 | |

| 1PlusChem | 1P00C93W-25g |

3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene |

402-10-8 | 98+% | 25g |

$45.00 | 2025-02-26 | |

| abcr | AB205636-1g |

2-Bromo-4-(trifluoromethyl)anisole, 97%; . |

402-10-8 | 97% | 1g |

€59.00 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174015-250mg |

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene |

402-10-8 | 97% | 250mg |

¥44.00 | 2024-05-15 | |

| A2B Chem LLC | AF70876-1g |

3-Bromo-4-methoxybenzotrifluoride |

402-10-8 | 95% | 1g |

$10.00 | 2024-04-20 | |

| 1PlusChem | 1P00C93W-500g |

3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene |

402-10-8 | 95% | 500g |

$827.00 | 2025-02-26 |

3-Bromo-4-methoxybenzotrifluoride 関連文献

-

1. 799. Mechanism of elimination reactions. Part XX. The inessentiality of steric strain in bimolecular olefin eliminationD. V. Banthorpe,E. D. Hughes,Christopher Ingold J. Chem. Soc. 1960 4054

-

2. Reinvestigation of the crystal structure of ammoniumtetrametaphosphate, (NH4)4P4O12D. A. Koster,A. J. Wagner J. Chem. Soc. A 1970 435

-

3. Kinetics and mechanism of the equilibration reaction between (2,2′,2″-nitrilotriethoxy)nitrosylvanadate(1–) and cyanide. Crystal structures of sodium (2,2′,2″-nitrilotriethoxy)nitrosylvanadate(I)–sodium perchlorate tetrahydrate and of barium cyano(2,2′,2″-nitrilotriethoxy)nitrosylvanadate(I) pentahydrateKarl Wieghardt,Michael Kleine-Boymann,Wolfgang Swiridoff,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1985 2493

402-10-8 (3-Bromo-4-methoxybenzotrifluoride) 関連製品

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量